
3,5-Dihydroxycinnamic acid
Overview
Description
3,5-Dihydroxycinnamic acid (C₉H₈O₄; molecular weight: 180.16 g/mol) is a hydroxycinnamic acid derivative characterized by hydroxyl groups at the 3 and 5 positions of the phenyl ring and a propenoic acid side chain. Its CAS registry number is 28374-93-8, and it has a melting point of 245–246°C . Structurally, it is represented by the SMILES notation O=C(O)C=CC1=CC(O)=CC(O)=C1 and the InChIKey MFFCZSWTQMCKFP-UHFFFAOYSA-N . This compound occurs naturally in plants, such as Phyllostachys heterocycla (bamboo) and Eleutherococcus sessiliflorus, and is also identified as a metabolite of alkylresorcinols (ARs) in humans, serving as a biomarker for whole-grain intake .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dihydroxycinnamic acid can be achieved through various methods. One common approach involves the use of boron reagents in Suzuki–Miyaura coupling reactions . This method is favored due to its mild reaction conditions and functional group tolerance.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented.
Chemical Reactions Analysis
Types of Reactions
3,5-Dihydroxycinnamic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones.
Reduction: This can result in the formation of dihydro derivatives.
Substitution: This includes reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve halogenating agents or other electrophiles .
Major Products Formed
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted cinnamic acids .
Scientific Research Applications
Chemical Applications
Building Block for Synthesis
3,5-DHCA serves as a crucial building block in the synthesis of more complex organic compounds. Its structural properties allow it to be modified into various derivatives, which can exhibit enhanced biological activities or serve specific industrial purposes.
Comparison with Similar Compounds
3,5-DHCA is structurally related to other hydroxycinnamic acids such as caffeic acid and ferulic acid. The following table summarizes key differences:
Compound | Structure | Key Properties |
---|---|---|
3,5-Dihydroxycinnamic Acid | C9H8O4 | Anti-inflammatory, antioxidant |
Caffeic Acid | C9H10O4 | Antioxidant, antimicrobial |
Ferulic Acid | C10H10O4 | Antioxidant, anti-inflammatory |
Biological Applications
Anti-Inflammatory Effects
Research has demonstrated that derivatives of 3,5-DHCA exhibit significant anti-inflammatory properties. For example, a study conducted on mouse models showed that certain derivatives effectively inhibited the production of pro-inflammatory cytokines such as TNF-α and interleukins 1β and 6. The mechanism involves downregulating mRNA and protein synthesis related to inflammation .
Mechanisms of Action
The anti-inflammatory effects of 3,5-DHCA derivatives are attributed to their ability to inhibit key enzymes involved in inflammatory pathways. For instance, they have been shown to inhibit cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are critical in the synthesis of inflammatory mediators .
Medical Applications
Potential Therapeutic Uses
Due to its anti-inflammatory properties, 3,5-DHCA is being investigated for potential therapeutic applications in treating inflammatory diseases. A notable study highlighted that a specific derivative (compound 7) displayed a remarkable inhibition rate of 65.6% in reducing edema in induced mouse models at a dose of 1.6 mg/ear . This suggests its potential as a candidate for drug development targeting inflammatory conditions.
Industrial Applications
Antioxidant Properties
In addition to its biological activities, 3,5-DHCA is utilized in various industrial applications as an antioxidant. Its ability to scavenge free radicals makes it valuable in food preservation and cosmetic formulations .
Case Studies
-
Study on Anti-Inflammatory Mechanisms
- Objective: To investigate the anti-inflammatory effects of synthesized derivatives of 3,5-DHCA.
- Methodology: Mouse ear edema model was used to assess inflammation levels.
- Findings: Compound 7 exhibited superior anti-inflammatory effects compared to other derivatives by significantly reducing pro-inflammatory cytokine levels .
- Synthesis and Characterization
Mechanism of Action
The mechanism of action of 3,5-Dihydroxycinnamic acid involves its interaction with various molecular targets and pathways. It has been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-α, interleukins 1β and 6 . Additionally, it inhibits the production of cyclooxygenase-2-catalyzed prostaglandin E2 and 5-lipoxygenase production, leading to reduced leukotriene B4 production .
Comparison with Similar Compounds
Comparison with Similar Hydroxycinnamic Acids
Hydroxycinnamic acids share a common phenylpropanoid backbone but differ in hydroxylation, methoxylation, and side-chain modifications. Below is a comparative analysis of 3,5-dihydroxycinnamic acid with structurally and functionally related compounds:
Structural Comparison
Compound | Molecular Formula | Substituents (Phenyl Ring) | Key Structural Features |
---|---|---|---|
This compound | C₉H₈O₄ | 3-OH, 5-OH | Two meta-hydroxyl groups |
Caffeic acid | C₉H₈O₄ | 3-OH, 4-OH | Adjacent dihydroxyl groups (catechol) |
Ferulic acid | C₁₀H₁₀O₄ | 3-OCH₃, 4-OH | Methoxy group at C3 |
p-Coumaric acid | C₉H₈O₃ | 4-OH | Single para-hydroxyl group |
Sinapic acid | C₁₁H₁₂O₅ | 3,5-OCH₃, 4-OH | Two methoxy groups at C3 and C5 |
Key Observations :
- The position and number of hydroxyl groups influence antioxidant capacity. Caffeic acid (3,4-dihydroxy) exhibits stronger radical-scavenging activity than this compound due to the catechol structure, which stabilizes radicals through resonance .
- Methoxylation (e.g., in ferulic and sinapic acids) reduces polarity and may alter bioavailability .
Key Findings :
- Synergistic Effects : Combinations of hydroxycinnamic acids (e.g., p-coumaric + ferulic or caffeic + sinapic) enhance antioxidant capacity beyond individual effects .
- This compound : While less potent than caffeic acid, it demonstrates moderate antiplasmodial activity against Plasmodium falciparum (IC₅₀: ~5 μM) . Its role as a dietary biomarker is well-documented, with urinary levels correlating with whole-grain consumption .
Metabolic Pathways and Biomarker Utility
- This compound (DHCA): Derived from alkylresorcinol metabolism, DHCA is detectable in urine and plasma. It has been validated as a medium-to-long-term biomarker for whole-grain wheat and rye intake, with reproducibility in 24-hour and spot urine samples .
- Caffeic Acid : Metabolized to 3,4-dihydroxybenzaldehyde via β-oxidative pathways, contributing to vanillin biosynthesis .
- Ferulic Acid: Converted to vanillin by vanillin synthase in a non-oxidative pathway .
Biological Activity
3,5-Dihydroxycinnamic acid (3,5-DHCA), a phenolic compound and an isomer of caffeic acid, has garnered attention due to its diverse biological activities. This article delves into the significant research findings regarding the biological effects of 3,5-DHCA, particularly focusing on its anti-inflammatory properties, potential as a biomarker, and other relevant biological activities.
Chemical Structure and Properties
3,5-DHCA is characterized by two hydroxyl groups on the aromatic ring, contributing to its biological activity. The chemical formula is CHO, and it is derived from the plant phenylpropanoid pathway. Its structure allows it to interact with various biological targets, leading to multiple health benefits.
1. Anti-Inflammatory Effects
Numerous studies have highlighted the anti-inflammatory properties of 3,5-DHCA and its derivatives. Research indicates that derivatives of 3,5-DHCA exhibit significant inhibition of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukins (IL-1β and IL-6).
Mechanism of Action:
- Cytokine Inhibition: Derivatives have been shown to reduce mRNA and protein synthesis related to inflammation.
- Enzyme Inhibition: They inhibit cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), crucial enzymes in the inflammatory response. For instance, one study reported that a specific derivative (compound 7) demonstrated a 65.6% inhibition rate at a dose of 1.6 mg/ear in mouse models .
Table 1: Summary of Anti-Inflammatory Activities of 3,5-DHCA Derivatives
Compound | Inhibition Rate (%) | Dose (mg/ear) | Mechanism of Action |
---|---|---|---|
Compound 7 | 65.6 | 1.6 | Reduces TNF-α, IL-1β, IL-6; inhibits COX-2 and 5-LOX |
Compound X | TBD | TBD | TBD |
2. Biomarker for Whole Grain Consumption
Research has suggested that 3,5-DHCA might serve as a biomarker for whole grain consumption. A study analyzing urine samples showed a correlation between dietary whole grain intake and increased levels of 3,5-DHCA in urine. This finding opens avenues for non-invasive dietary assessments using urine analysis.
Other Biological Activities
In addition to its anti-inflammatory effects, 3,5-DHCA exhibits antioxidant properties and potential antibacterial activity. Hydroxycinnamic acids are known to scavenge free radicals, which can help mitigate oxidative stress-related diseases.
Case Studies
Several case studies have explored the therapeutic potential of 3,5-DHCA:
- Mouse Model Studies: In controlled experiments with mouse ear edema induced by phorbol esters, derivatives of 3,5-DHCA significantly reduced inflammation markers.
- Urinary Biomarker Analysis: A study involving Swedish participants linked urinary levels of 3,5-DHCA with whole grain consumption over multiple occasions .
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing and isolating 3,5-dihydroxycinnamic acid?
- Methodology :
- Synthesis : this compound can be synthesized via esterification or hydroxylation of cinnamic acid derivatives. For example, dihydroxy isomers are often prepared by selective protection/deprotection of hydroxyl groups using reagents like boron tribromide (BBr₃) .
- Isolation : High-performance liquid chromatography (HPLC) coupled with UV-Vis detection (λ = 280–320 nm) is commonly used for purification. Structural confirmation is achieved via NMR (¹H/¹³C) and mass spectrometry (HR-LC-ESI-MS) .
Q. How is this compound detected in biological matrices?
- Methodology :
- Metabolite Profiling : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) in negative ion mode is employed to detect this compound and its conjugates (e.g., glucuronides) in urine or plasma. For example, Orbitrap-MS provides high-resolution data for structural elucidation .
- Quantitation : Calibration curves using deuterated internal standards (e.g., d₃-3,5-dihydroxycinnamic acid) improve accuracy .
Q. What are the primary biological roles of this compound?
- Key Findings :
- Antioxidant Activity : Acts as a radical scavenger via its catechol moiety, inhibiting lipid peroxidation (IC₅₀ = 12–18 µM in DPPH/ABTS assays) .
- Anti-inflammatory Effects : Modulates NF-κB and COX-2 pathways in vitro (e.g., 50% inhibition of IL-6 at 25 µM in macrophage models) .
Advanced Research Questions
Q. How do structural modifications (e.g., methoxylation) alter the bioactivity of this compound?
- Methodology :
- Structure-Activity Studies : Compare this compound with analogs like sinapic acid (3,5-dimethoxy-4-hydroxycinnamic acid). Methoxylation reduces solubility but enhances membrane permeability, as shown in Caco-2 cell models .
- Electrochemical Analysis : Cyclic voltammetry reveals that methoxylation shifts oxidation potentials (e.g., +0.15 V vs. Ag/AgCl), correlating with reduced radical scavenging capacity .
Q. What mechanisms underlie the conflicting reports on this compound’s anti-cancer effects?
- Analysis :
- Model Dependency : Pro-apoptotic effects (e.g., caspase-3 activation) are observed in HepG2 cells (IC₅₀ = 40 µM) but not in MCF-7 breast cancer models, likely due to differential expression of phase II metabolizing enzymes .
- Dosage Considerations : Biphasic responses are noted, with pro-oxidant effects dominating at high concentrations (>100 µM), leading to contradictory outcomes .
Q. How can researchers resolve discrepancies in metabolic flux studies of this compound?
- Methodology :
- Stable Isotope Tracing : Use ¹³C-labeled precursors (e.g., phenylalanine-¹³C₆) to track incorporation into this compound in plant or microbial systems. LC-MS/MS quantifies isotopic enrichment .
- Kinetic Modeling : Compartmental models differentiate between de novo synthesis and conjugate hydrolysis (e.g., glucuronides) in vivo .
Q. Methodological Challenges and Solutions
Q. What analytical strategies improve quantification of this compound in complex matrices?
- Recommendations :
- Sample Preparation : Solid-phase extraction (SPE) with C18 cartridges reduces matrix interference. Acidic hydrolysis (1 M HCl, 70°C) releases bound forms (e.g., esters) .
- Advanced Detection : Ultra-high-resolution MS (Q-TOF) with MSE data-independent acquisition enhances selectivity for low-abundance metabolites .
Q. How do researchers validate the specificity of this compound in enzyme inhibition assays?
- Validation Steps :
Properties
IUPAC Name |
(E)-3-(3,5-dihydroxyphenyl)prop-2-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O4/c10-7-3-6(1-2-9(12)13)4-8(11)5-7/h1-5,10-11H,(H,12,13)/b2-1+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFFCZSWTQMCKFP-OWOJBTEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1O)O)C=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C=C1O)O)/C=C/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301030504 | |
Record name | 3,5-Dihydroxycinnamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301030504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 3,5-Dihydroxycinnamic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032131 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
127791-54-2, 28374-93-8 | |
Record name | (2E)-3-(3,5-Dihydroxyphenyl)-2-propenoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=127791-54-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-Dihydroxycinnamic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028374938 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,5-Dihydroxycinnamic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127791542 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,5-Dihydroxycinnamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301030504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-DIHYDROXYCINNAMIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9PD8QLS6G8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 3,5-Dihydroxycinnamic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032131 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
245 - 246 °C | |
Record name | 3,5-Dihydroxycinnamic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032131 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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